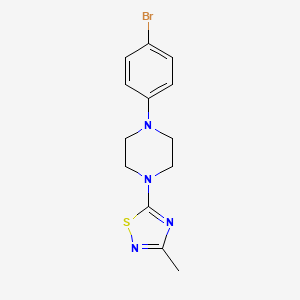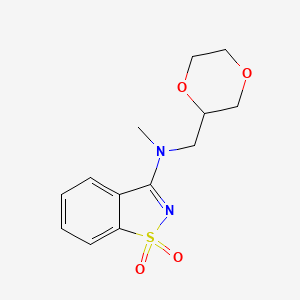![molecular formula C14H19N5O2S B12231643 N-methyl-N-(1-{pyrido[3,4-d]pyrimidin-4-yl}piperidin-3-yl)methanesulfonamide](/img/structure/B12231643.png)
N-methyl-N-(1-{pyrido[3,4-d]pyrimidin-4-yl}piperidin-3-yl)methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-methyl-N-(1-{pyrido[3,4-d]pyrimidin-4-yl}piperidin-3-yl)methanesulfonamide is a complex organic compound that belongs to the class of pyrido[3,4-d]pyrimidine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications, particularly in the field of cancer research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-(1-{pyrido[3,4-d]pyrimidin-4-yl}piperidin-3-yl)methanesulfonamide typically involves multiple steps, including the formation of the pyrido[3,4-d]pyrimidine core and subsequent functionalization. One common method involves the condensation of pyridine and pyrimidine derivatives, followed by cyclization and functional group modifications . The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-methyl-N-(1-{pyrido[3,4-d]pyrimidin-4-yl}piperidin-3-yl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Catalysts: Palladium on carbon, platinum oxide
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-methyl-N-(1-{pyrido[3,4-d]pyrimidin-4-yl}piperidin-3-yl)methanesulfonamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Industry: Utilized in the development of new materials and as a component in various chemical processes.
Mechanism of Action
The mechanism of action of N-methyl-N-(1-{pyrido[3,4-d]pyrimidin-4-yl}piperidin-3-yl)methanesulfonamide involves its interaction with specific molecular targets, such as histone lysine demethylases. By binding to the active site of these enzymes, the compound inhibits their activity, leading to alterations in gene expression and potentially inhibiting cancer cell growth .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine Derivatives: Known for their CDK2 inhibitory activity and potential in cancer treatment.
Imidazo[1’,2’1,6]pyrido[2,3-d]pyrimidine Derivatives: Identified as CDK4/6 inhibitors with distinctive triheteroaryl structures.
Uniqueness
N-methyl-N-(1-{pyrido[3,4-d]pyrimidin-4-yl}piperidin-3-yl)methanesulfonamide stands out due to its specific inhibition of histone lysine demethylases, which makes it a promising candidate for targeted cancer therapy. Its unique structure allows for selective binding to the enzyme’s active site, providing a distinct advantage over other similar compounds .
Properties
Molecular Formula |
C14H19N5O2S |
|---|---|
Molecular Weight |
321.40 g/mol |
IUPAC Name |
N-methyl-N-(1-pyrido[3,4-d]pyrimidin-4-ylpiperidin-3-yl)methanesulfonamide |
InChI |
InChI=1S/C14H19N5O2S/c1-18(22(2,20)21)11-4-3-7-19(9-11)14-12-5-6-15-8-13(12)16-10-17-14/h5-6,8,10-11H,3-4,7,9H2,1-2H3 |
InChI Key |
BOKURCDADSENCE-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1CCCN(C1)C2=NC=NC3=C2C=CN=C3)S(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


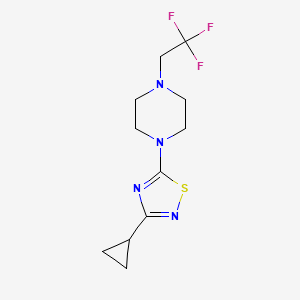
![N-cyclobutyl-2-methylpyrido[3,4-d]pyrimidin-4-amine](/img/structure/B12231563.png)
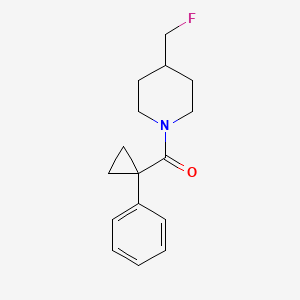
![2-Cyclopropyl-1-[4-({imidazo[1,2-b]pyridazin-6-yloxy}methyl)piperidin-1-yl]ethan-1-one](/img/structure/B12231579.png)
![4,6-Dimethoxy-2-{3-[(pyridin-4-yloxy)methyl]piperidin-1-yl}pyrimidine](/img/structure/B12231580.png)
![N-[(5-fluoro-1,3-dimethylpyrazol-4-yl)methyl]-1-(2-fluoroethyl)pyrazol-4-amine;hydrochloride](/img/structure/B12231582.png)
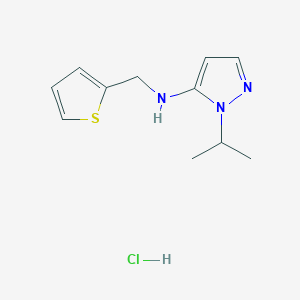

![N-ethyl-1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B12231608.png)
![2-{4-[6-(Oxan-4-yl)pyrimidin-4-yl]piperazin-1-yl}-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B12231618.png)
![3-(dimethylamino)-N-[1-(pyrazin-2-yl)azetidin-3-yl]benzamide](/img/structure/B12231619.png)
![1-[2-(1H-1,2,3-triazol-1-yl)ethyl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B12231624.png)
